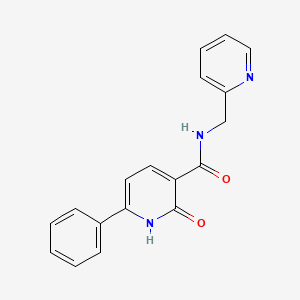
2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide, also known as HPPN, is a compound that has gained attention in scientific research due to its potential pharmacological properties. HPPN is a nicotinamide derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide is not fully understood. However, it has been reported to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in cells. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide in lab experiments is its potential pharmacological properties. This compound has been reported to exhibit anti-inflammatory, antioxidant, and anti-cancer activities, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for 2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide research. One of the directions is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases, such as inflammation and cancer. Moreover, the development of novel synthetic methods for this compound may improve its yield and solubility, making it more suitable for drug development.
Conclusion:
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer activities. The mechanism of action of this compound is not fully understood, but it has been reported to inhibit the activity of NF-κB and activate the AMPK pathway. This compound has various biochemical and physiological effects, and its potential as a therapeutic agent for various diseases is being explored.
Méthodes De Synthèse
2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide can be synthesized using various methods. One of the methods involves the reaction of 2-hydroxy-6-phenyl-nicotinic acid with 2-pyridinemethanamine in the presence of a coupling agent. Another method involves the reaction of 2-hydroxy-6-phenyl-nicotinic acid with 2-chloromethylpyridine in the presence of a base. Both methods have been reported to yield this compound in good yields.
Applications De Recherche Scientifique
2-hydroxy-6-phenyl-N-(2-pyridinylmethyl)nicotinamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, antioxidant, and anti-cancer activities. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Moreover, this compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Propriétés
IUPAC Name |
2-oxo-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(20-12-14-8-4-5-11-19-14)15-9-10-16(21-18(15)23)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCCZJFXJJHLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

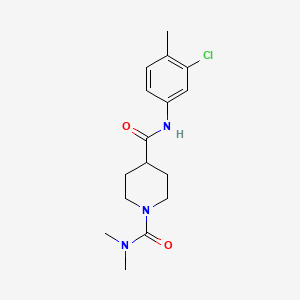
![2-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-3-fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B5306750.png)
![[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5306753.png)
![6-(4-fluoro-2-methoxyphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5306761.png)
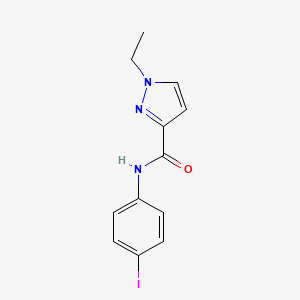
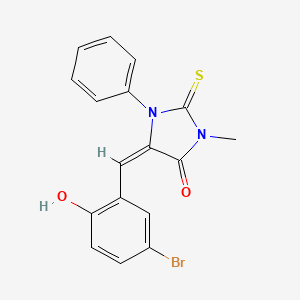
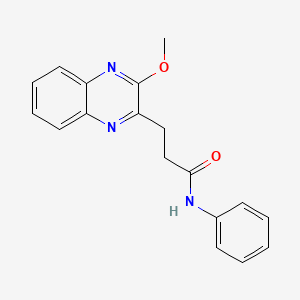
![1-(2,4-dimethoxyphenyl)-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5306799.png)
![{3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5306800.png)

![2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5306839.png)
![N-(1-cyclohex-1-en-1-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5306846.png)
![nicotinaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5306854.png)
![3-(difluoromethoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]benzamide dihydrochloride](/img/structure/B5306868.png)